{5-[(2-Chlorophenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of chlorophenoxy, furyl, trifluoromethyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or its interactions with biological targets.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-MORPHOLINYL}METHANONE: This compound shares a similar structure but has a morpholinyl group instead of a piperazino group.
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURALDEHYDE}: This compound is a simpler analog with a furaldehyde group.
Uniqueness
The uniqueness of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both chlorophenoxy and trifluoromethyl groups can enhance its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C24H22ClF3N2O3 |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22ClF3N2O3/c25-20-6-1-2-7-21(20)32-16-19-8-9-22(33-19)23(31)30-12-10-29(11-13-30)15-17-4-3-5-18(14-17)24(26,27)28/h1-9,14H,10-13,15-16H2 |
InChI Key |
SUWPEVVZBURWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.